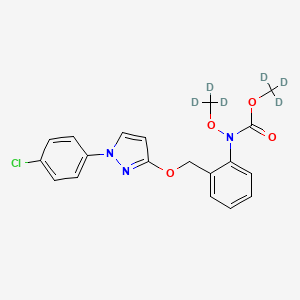
Pyraclostrobin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyraclostrobin-d6 is a deuterated form of pyraclostrobin, a fungicide belonging to the strobilurin class. This compound is primarily used in agricultural settings to control a wide range of fungal diseases. The deuterated version, this compound, is often utilized in scientific research to study the behavior and metabolism of pyraclostrobin due to its stable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyraclostrobin-d6 can be synthesized through a series of chemical reactions involving deuterated reagents. The synthesis typically starts with the preparation of deuterated intermediates, which are then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pyraclostrobin-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated or ketone derivatives, while reduction can produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
Pyraclostrobin-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms due to its stable isotopic labeling.
Biology: Employed in metabolic studies to understand the behavior and breakdown of pyraclostrobin in biological systems.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new fungicides and agricultural chemicals with improved efficacy and safety profiles.
Mechanism of Action
Pyraclostrobin-d6 exerts its effects by inhibiting mitochondrial respiration in fungal cells. It specifically targets the cytochrome bc1 complex, blocking the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the death of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.
Trifloxystrobin: A strobilurin fungicide with a broader spectrum of activity against various fungal pathogens.
Fluoxastrobin: Known for its systemic properties and long-lasting effects in controlling fungal diseases.
Uniqueness of Pyraclostrobin-d6
This compound is unique due to its deuterated nature, which makes it particularly useful in research applications. The incorporation of deuterium atoms provides stability and allows for precise tracking in metabolic and chemical studies, offering insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C19H18ClN3O4 |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
trideuteriomethyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-(trideuteriomethoxy)carbamate |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3 |
InChI Key |
HZRSNVGNWUDEFX-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC([2H])([2H])[2H] |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NN(C=C2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


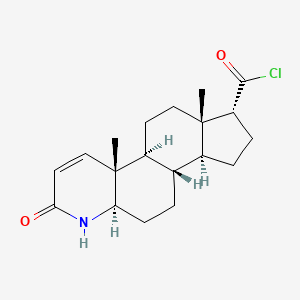
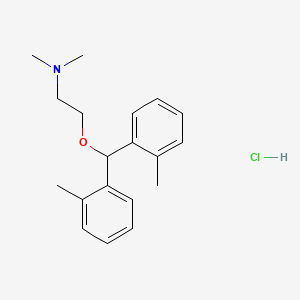
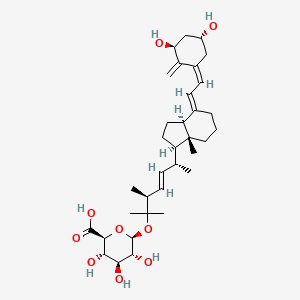
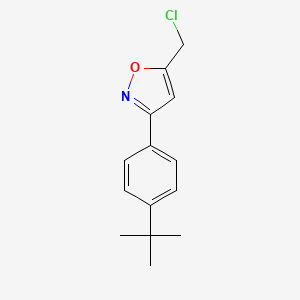
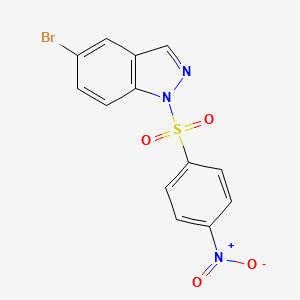
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
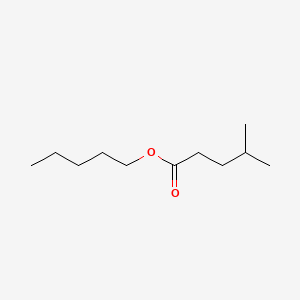
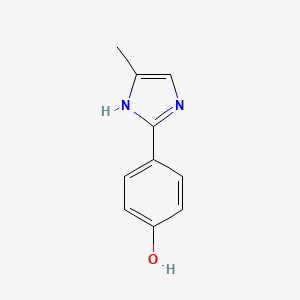
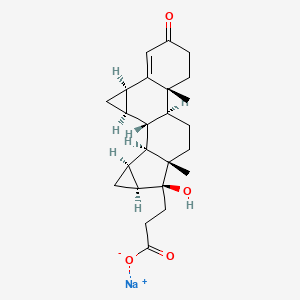
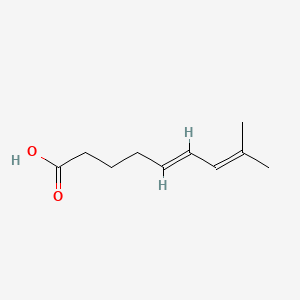
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)
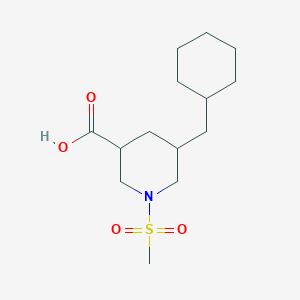
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
